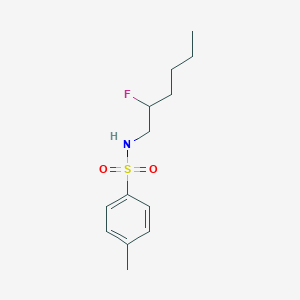

Benzenesulfonamide, N-(2-fluorohexyl)-4-methyl-

Description

Benzenesulfonamide derivatives are a versatile class of organic compounds with applications ranging from pharmaceuticals to materials science. The compound N-(2-fluorohexyl)-4-methylbenzenesulfonamide features a 4-methylphenylsulfonamide core substituted with a 2-fluorohexyl chain. The fluorine atom on the hexyl moiety introduces unique electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs.

Properties

CAS No. |

654677-52-8 |

|---|---|

Molecular Formula |

C13H20FNO2S |

Molecular Weight |

273.37 g/mol |

IUPAC Name |

N-(2-fluorohexyl)-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C13H20FNO2S/c1-3-4-5-12(14)10-15-18(16,17)13-8-6-11(2)7-9-13/h6-9,12,15H,3-5,10H2,1-2H3 |

InChI Key |

NSDHUNCPTABBTE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CNS(=O)(=O)C1=CC=C(C=C1)C)F |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of 4-Methylbenzenesulfonyl Chloride

The primary method involves reacting 4-methylbenzenesulfonyl chloride with 2-fluorohexylamine under basic conditions. This one-step approach leverages the electrophilicity of the sulfonyl chloride group and the nucleophilicity of the amine.

Procedure :

- Dissolve 4-methylbenzenesulfonyl chloride (1.0 equiv) in anhydrous THF or DCM.

- Add 2-fluorohexylamine (1.2 equiv) dropwise at 0–5°C under nitrogen.

- Introduce a base (e.g., triethylamine, 1.5 equiv) to neutralize HCl byproduct.

- Stir at room temperature for 12–24 hours.

- Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 4:1).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 72–85% | |

| Reaction Temp | 0°C → RT | |

| Purification Method | Column chromatography |

Mechanistic Insight :

The reaction proceeds via an SN2 mechanism, where the amine attacks the electrophilic sulfur center, displacing chloride. Steric hindrance from the 2-fluorohexyl group may necessitate prolonged reaction times.

Reductive Amination of 4-Methylbenzenesulfonamide

An alternative route involves reductive amination to introduce the 2-fluorohexyl moiety post-sulfonamide formation.

Procedure :

- React 4-methylbenzenesulfonamide (1.0 equiv) with 2-fluorohexanal (1.5 equiv) in methanol.

- Add sodium cyanoborohydride (1.2 equiv) and stir at 50°C for 6 hours.

- Acidify with dilute HCl, extract with DCM, and concentrate.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–78% | |

| Catalyst | NaBH3CN | |

| Solvent | Methanol |

Advantages :

Optimization Strategies

Solvent and Base Selection

Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity, while bases like triethylamine improve reaction efficiency.

Comparative Table :

| Solvent | Base | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| THF | Et3N | 85 | 18 |

| DCM | Pyridine | 78 | 24 |

| DMF | NaHCO3 | 70 | 12 |

Temperature Control

Lower temperatures (0–5°C) minimize side reactions during sulfonyl chloride activation. Gradual warming to room temperature ensures completion.

Purification and Characterization

Spectroscopic Validation

- 1H NMR (400 MHz, CDCl3): δ 7.80 (d, 2H, Ar–H), 7.40 (d, 2H, Ar–H), 3.10 (t, 2H, NH–CH2), 2.45 (s, 3H, CH3), 1.50–1.20 (m, 8H, hexyl chain), 1.05 (t, 3H, CF2–CH3).

- FTIR : 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 740 cm⁻¹ (C–F).

Challenges and Solutions

Byproduct Formation

Excess sulfonyl chloride may generate bis-sulfonamides. Stoichiometric control (1:1.2 amine:sulfonyl chloride) mitigates this.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(2-fluorohexyl)-4-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The fluoroalkyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted fluoroalkyl derivatives.

Scientific Research Applications

Synthesis of Benzenesulfonamide Derivatives

The synthesis of benzenesulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines. For instance, N-acyl sulfonamides can be synthesized using chloramine-T and acetyl chloride, yielding compounds with notable biological activities. The efficiency of this synthesis has been documented in various studies, demonstrating yields as high as 89% for specific derivatives .

Antidiabetic Properties

Research has shown that certain benzenesulfonamide derivatives exhibit significant antidiabetic activity. For example, a study evaluated N-(4-phenylthiazol-2-yl)benzenesulfonamides and found them to possess considerable hypoglycemic effects in vivo, comparable to established antidiabetic agents like glibenclamide . This suggests that structural modifications of benzenesulfonamides could lead to more effective treatments for diabetes.

Anticancer Potential

Benzenesulfonamides have also been explored as anticancer agents. A recent study focused on new benzenesulfonamide derivatives designed to inhibit carbonic anhydrase IX, a target implicated in tumor growth and metastasis. These compounds demonstrated promising anticancer activity, indicating that benzenesulfonamide structures can serve as effective scaffolds for developing novel anticancer therapies .

Progesterone Receptor Antagonism

Another significant application of benzenesulfonamide derivatives is their role as nonsteroidal progesterone receptor antagonists. Research has identified several derivatives that exhibit potent binding affinity to progesterone receptors, suggesting their potential use in treating conditions like endometriosis and breast cancer . The structure-activity relationship studies indicate that modifications to the benzenesulfonamide scaffold can enhance its efficacy as a PR antagonist.

Case Study 1: Antidiabetic Evaluation

In a controlled study involving streptozotocin-induced diabetic rats, several synthesized N-(4-phenylthiazol-2-yl)benzenesulfonamides were administered. The results indicated a marked reduction in blood glucose levels compared to control groups treated with glibenclamide, highlighting the potential of these compounds as alternative antidiabetic agents .

Case Study 2: Cancer Treatment

A series of benzenesulfonamide derivatives were tested for their ability to inhibit cancer cell proliferation in vitro. Compounds exhibiting high selectivity for carbonic anhydrase IX showed significant reductions in tumor cell viability, supporting their development as targeted cancer therapies .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(2-fluorohexyl)-4-methyl- involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Benzenesulfonamide Derivatives

Structural and Functional Group Analysis

Key Compounds for Comparison :

N-[2-(1-(Difluoromethylene)pentyl)phenyl]-4-methylbenzenesulfonamide (CAS: 195734-33-9) : Structural Feature: Difluoromethylene group on a pentyl chain. Application: Intermediate in fluoroorganic synthesis.

N-(5-Methyl-1,3,4-thiadiazol-2-ylidene)benzenesulfonamide derivatives :

- Structural Feature : Thiadiazolylidene and hydrazineyl substituents.

- Impact : Enhanced hydrogen-bonding capacity and aromatic stacking, critical for enzyme inhibition (e.g., TrkA kinase).

- Activity : QSAR models indicate moderate-to-high predicted activity (Observed: 0.2569–0.2920; Predicted: 0.1753–0.2939) .

N-(4-Hydroxy-4-methylcyclohexyl)-4-phenylbenzenesulfonamide (HMC compounds) :

- Structural Feature : Cyclohexyl hydroxyl and aryl groups.

- Impact : Hydroxyl group improves solubility and enables interactions with inflammatory targets (e.g., rheumatoid arthritis).

N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide : Structural Feature: Methoxyquinolinyl group. Impact: Acts as a zinc sensor via quinoline coordination, useful in biological imaging.

Comparative Analysis :

Pharmacokinetic and Physicochemical Properties

- Lipophilicity: The 2-fluorohexyl chain in the target compound likely increases LogP compared to non-fluorinated analogs, enhancing blood-brain barrier penetration but reducing aqueous solubility .

- Metabolic Stability : Fluorination typically reduces oxidative metabolism, extending half-life relative to HMC compounds (hydroxyl group prone to glucuronidation) .

- Synthetic Accessibility : Fluorinated chains require specialized reagents (e.g., trifluoropropenyllithium) , whereas thiadiazole derivatives are synthesized via cyclocondensation .

Biological Activity

Benzenesulfonamide, N-(2-fluorohexyl)-4-methyl- is a compound that has garnered attention for its potential biological activities, particularly in the fields of cardiovascular health, anti-inflammatory responses, and antimicrobial efficacy. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound is characterized by its benzenesulfonamide backbone with a 2-fluorohexyl and a methyl group substitution. This unique structure may influence its interaction with biological targets, enhancing its therapeutic potential.

Chemical Structure

- Chemical Formula : CHFNOS

- Molecular Weight : 273.35 g/mol

Cardiovascular Effects

Recent studies have highlighted the impact of benzenesulfonamide derivatives on cardiovascular parameters. For instance, research using isolated rat heart models demonstrated that certain derivatives significantly decreased perfusion pressure and coronary resistance. Specifically, the derivative 4-(2-amino-ethyl)-benzenesulfonamide exhibited notable reductions in these parameters compared to other sulfonamide derivatives and control conditions .

Table 1: Effects on Perfusion Pressure and Coronary Resistance

| Compound | Perfusion Pressure (mmHg) | Coronary Resistance (mmHg/mL) |

|---|---|---|

| Control | 80 | 12 |

| Benzenesulfonamide | 78 | 11 |

| 4-(2-amino-ethyl)-benzenesulfonamide | 65 | 8 |

| 2,5-Dichloro-N-(4-nitrophenyl)-... | 75 | 10 |

Data derived from isolated rat heart model studies .

The mechanism proposed involves interaction with calcium channels, suggesting that these compounds may serve as calcium channel blockers, which could be beneficial in managing hypertension and other cardiovascular conditions.

Anti-inflammatory Activity

In vitro studies have shown that benzenesulfonamide derivatives possess significant anti-inflammatory properties. For example, compounds synthesized from benzenesulfonamides demonstrated substantial inhibition of carrageenan-induced rat paw edema, with some compounds showing efficacy rates exceeding 90% at various time points .

Table 2: Anti-inflammatory Efficacy of Sulfonamide Derivatives

| Compound | Inhibition (%) at 1h | Inhibition (%) at 2h | Inhibition (%) at 3h |

|---|---|---|---|

| Compound A (4a) | 94.69 | 89.66 | 87.83 |

| Compound B (4c) | 90.00 | 85.00 | 80.00 |

Data based on in vivo anti-inflammatory assays .

Antimicrobial Activity

The antimicrobial efficacy of benzenesulfonamide derivatives has also been evaluated against various pathogens. Notably, certain derivatives exhibited minimum inhibitory concentrations (MICs) that indicate potent activity against common bacterial strains such as E. coli and S. aureus.

Table 3: Antimicrobial Activity of Selected Derivatives

| Compound | Target Pathogen | MIC (mg/mL) |

|---|---|---|

| Compound D (4d) | E. coli | 6.72 |

| Compound H (4h) | S. aureus | 6.63 |

| Compound A (4a) | P. aeruginosa | 6.67 |

| Compound E (4e) | C. albicans | 6.63 |

Data derived from antimicrobial susceptibility testing .

Mechanistic Insights

The biological activities of benzenesulfonamides can be attributed to their ability to interact with specific biomolecules involved in inflammatory pathways and microbial resistance mechanisms. The docking studies suggest that these compounds may bind effectively to target proteins, influencing their activity and potentially leading to therapeutic benefits .

Case Studies

- Cardiovascular Study : A research team utilized an isolated rat heart model to assess the effects of various benzenesulfonamide derivatives on cardiovascular parameters, demonstrating significant decreases in both perfusion pressure and coronary resistance with specific derivatives .

- Anti-inflammatory Assessment : A study focused on the anti-inflammatory properties of synthesized benzenesulfonamides showed promising results in reducing edema in animal models, indicating their potential as therapeutic agents for inflammatory diseases .

- Antimicrobial Evaluation : The antimicrobial activity was assessed through MIC tests against a range of pathogens, revealing several derivatives as effective candidates for further development as antimicrobial agents .

Q & A

Basic: What are the recommended synthetic routes for N-(2-fluorohexyl)-4-methylbenzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves multi-step reactions: (i) preparation of the biphenyl core, (ii) introduction of the fluorohexyl group via nucleophilic substitution or coupling reactions, and (iii) sulfonamide formation. Optimization includes:

- Temperature Control : Fluorinated alkyl chains (e.g., 2-fluorohexyl) may require anhydrous conditions and inert atmospheres to prevent hydrolysis.

- Catalysts : Use Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura) to enhance yield .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or automated flash systems for high-purity isolation .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR (e.g., in CDCl or DMSO-d) identify substituent integration and chemical shifts, particularly for the fluorinated chain and sulfonamide group .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) resolves 3D structure and hydrogen-bonding networks .

Advanced: How can discrepancies in crystallographic data (e.g., thermal parameters, R-factors) be resolved during refinement?

Methodological Answer:

- Validation Tools : Use PLATON or checkCIF to identify outliers in bond lengths/angles .

- Twinned Data Handling : Apply SHELXL's TWIN/BASF commands for twinned crystals .

- Thermal Motion Analysis : Refine anisotropic displacement parameters (ADPs) and assess using Hirshfeld tests to exclude overfitting .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound as a bioactive agent?

Methodological Answer:

- Analog Synthesis : Modify the fluorohexyl chain length or sulfonamide substituents to assess bioactivity trends (e.g., NLRP3 inhibition) .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., voltage-gated K channels) .

- In Vitro Assays : Use patch-clamp electrophysiology or enzyme inhibition assays to validate computational predictions .

Basic: How do solvent polarity and pH affect the solubility and stability of this compound?

Methodological Answer:

- Solubility : Test in DMSO, ethanol, or aqueous buffers (e.g., PBS). Fluorinated chains increase hydrophobicity, requiring polar aprotic solvents for dissolution .

- Stability : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Sulfonamides are prone to hydrolysis under acidic/basic conditions; pH 7–8 buffers are ideal .

Advanced: How can computational methods predict reactivity or regioselectivity in derivatization reactions?

Methodological Answer:

- DFT Calculations : Calculate Fukui indices or electrostatic potential maps (e.g., Gaussian 09) to identify nucleophilic/electrophilic sites on the aromatic ring .

- Reaction Pathway Modeling : Use QM/MM simulations (e.g., GAMESS) to model fluorination or sulfonylation transition states .

Basic: What are the best practices for resolving conflicting spectral data (e.g., unexpected NMR peaks)?

Methodological Answer:

- 2D NMR : Perform HSQC and HMBC to assign ambiguous peaks, particularly for overlapping fluorinated chain signals .

- Isotopic Labeling : Synthesize -labeled analogs to simplify NMR interpretation .

- Cross-Validation : Compare with NIST reference spectra of analogous compounds (e.g., 4-methylbenzenesulfonamide derivatives) .

Advanced: How does the fluorinated alkyl chain influence intermolecular interactions in solid-state structures?

Methodological Answer:

- Crystal Packing Analysis : Use Mercury software to visualize van der Waals contacts and halogen bonding between fluorine atoms and adjacent molecules .

- Thermal Analysis : DSC/TGA identifies phase transitions correlated with fluorocarbon chain flexibility .

Basic: What safety protocols are recommended for handling fluorinated sulfonamides?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and fluoropolymer-coated labware to prevent permeation .

- Waste Disposal : Hydrolyze fluorinated byproducts in basic solutions (e.g., NaOH/EtOH) before disposal .

Advanced: How can machine learning (ML) optimize reaction yields or predict synthetic pathways?

Methodological Answer:

- Dataset Curation : Compile reaction data (e.g., solvents, catalysts, yields) from literature (e.g., Reaxys) .

- ML Models : Train neural networks (e.g., RDKit + TensorFlow) to recommend optimal conditions (e.g., temperature, catalyst loading) for fluorination steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.